2-oxoacetic acid;hydrate
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Overview
Description
2-oxoacetic acid;hydrate is a stable isotope-labeled compound of glyoxylic acid, where two carbon atoms are replaced with carbon-13 isotopes. This compound is widely used in various scientific research fields due to its unique properties and isotopic labeling, which allows for precise tracking and analysis in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyoxylic acid can be synthesized from aqueous solutions of glyoxal through catalytic, electrochemical, and enzymatic methods. One common method involves the oxidation of glyoxal using glycolate oxidase produced by microorganisms such as Aspergillus nidulans, Hansenula, Pichia pastoris, and Escherichia coli . Another method includes the ozonolysis of maleic acid in solution .
Industrial Production Methods: Industrial production of glyoxylic acid often involves the oxidation of glyoxal in the presence of catalysts. The process can be carried out using various redox systems and catalysts, including heterogeneous and homogeneous catalysis . The isolation of glyoxylic acid from the reaction mixture can be achieved through extraction with amines or alcohols, the use of cation or anion exchange resins at elevated temperatures, and precipitation as insoluble alkaline earth metal salts .
Chemical Reactions Analysis
Types of Reactions: Glyoxylic acid undergoes several types of chemical reactions, including:
Oxidation: Glyoxylic acid can be oxidized to oxalic acid.
Reduction: It can be reduced to glycolic acid.
Substitution: Glyoxylic acid can participate in electrophilic aromatic substitution reactions with phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions with phenols often require acidic or basic conditions to facilitate the electrophilic aromatic substitution.
Major Products:
Oxidation: Oxalic acid.
Reduction: Glycolic acid.
Substitution: Various phenolic derivatives.
Scientific Research Applications
2-oxoacetic acid;hydrate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in fine organic synthesis due to its bifunctional nature.
Biology: The isotopic labeling allows for precise tracking in metabolic studies, aiding in the understanding of metabolic pathways and enzyme activities.
Industry: Glyoxylic acid is used in the production of agrochemicals such as glyphosate.
Mechanism of Action
Glyoxylic acid exerts its effects through various biochemical pathways. It acts as an intermediate in the glyoxylate cycle, which is crucial for the metabolism of fatty acids in microorganisms. The compound interacts with enzymes such as malate synthase and isocitrate lyase, facilitating the conversion of isocitrate to glyoxylate and succinate . This cycle replenishes the tricarboxylic acid cycle during growth on fatty acid substrates .
Comparison with Similar Compounds
- Acetic Acid
- Glycolic Acid
- Oxalic Acid
- Formic Acid
Comparison: Glyoxylic acid is unique due to its bifunctional nature, possessing both aldehyde and carboxylic acid functional groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds like acetic acid and formic acid, which only have a single functional group . Additionally, the isotopic labeling in 2-oxoacetic acid;hydrate provides an advantage in research applications, allowing for more precise tracking and analysis in metabolic studies.
Biological Activity
2-Oxoacetic acid, commonly known as glyoxylic acid, is a significant compound in various biological processes. This article delves into its biological activity, metabolic pathways, and potential applications, supported by relevant research findings and data tables.
Chemical Formula: C₂H₂O₃
Molecular Weight: 74.04 g/mol
CAS Number: 298-12-4
Synonyms: Glyoxylic acid, oxoacetic acid, glyoxylic acid hydrate
Biological Role
Glyoxylic acid plays a crucial role as an intermediate in the glyoxylate cycle , which allows certain organisms (bacteria, fungi, and plants) to convert fatty acids into carbohydrates. This cycle is vital for energy production and metabolism in these organisms. Additionally, glyoxylic acid is involved in photorespiration , a process that helps regenerate carbon dioxide and remove toxic compounds during photosynthesis.
Metabolic Pathways
Glyoxylic acid is produced through two primary pathways:
- Oxidation of Glycolate : Occurs in peroxisomes where glycolate is oxidized to glyoxylic acid.
- Catabolism of Hydroxyproline : Takes place in mitochondria, where hydroxyproline is broken down into glyoxylic acid.
Once formed, glyoxylic acid can be further metabolized into various compounds such as glycine or oxalate through enzymatic reactions involving specific enzymes like alanine:glyoxylate aminotransferase (AGAT) and glycolate oxidase .
Biological Activity and Effects
Research indicates several biological activities associated with glyoxylic acid:
- Lymphocyte Proliferation : Studies have shown that glyoxylic acid can enhance lymphocyte proliferation by approximately threefold at certain concentrations (EC3 calculated at 5.05%) .
- Diabetes Marker : Elevated levels of glyoxylic acid have been linked to Type II diabetes, suggesting its potential as a biomarker for the disease .
- Toxicological Profile : While glyoxylic acid exhibits low acute oral toxicity (LD50 reported at 2528 mg/kg), it poses risks for serious eye damage and potential respiratory irritation upon inhalation .
Case Studies
Several studies highlight the biological implications of glyoxylic acid:
- Diabetes Research : A study found significantly increased levels of glyoxylate in patients later diagnosed with Type II diabetes, indicating its role in the disease's pathology .
- Skin Sensitization Tests : In vivo studies demonstrated that while glyoxylic acid does not cause skin irritation, it may lead to serious eye damage based on OECD guidelines .
Applications in Pharmaceutical and Industrial Fields
Glyoxylic acid derivatives are being explored for their pharmaceutical potential due to their varied biological activities. They may serve as intermediates in drug synthesis or as agents with specific pharmacological properties . Additionally, glyoxylic acid functions as a pH adjuster in industrial applications, helping maintain desired acidity levels in formulations .
Summary of Findings
Property/Activity | Description |
---|---|
Chemical Structure | C₂H₂O₃ |
Role in Glyoxylate Cycle | Converts fatty acids to carbohydrates |
Lymphocyte Proliferation | 3-fold increase at specific concentrations |
Diabetes Association | Elevated levels linked to Type II diabetes |
Toxicity Profile | Low acute toxicity; serious eye damage potential |
Industrial Use | pH adjuster in formulations |
Properties
IUPAC Name |
2-oxoacetic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2/i1+1,2+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOYVEVEDVVKGD-AWQJXPNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)[13C](=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.036 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.